molecular formula C31H39N5O7 B10825852 MPro 13b

MPro 13b

Cat. No.: B10825852
M. Wt: 593.7 g/mol
InChI Key: NLVRHQFXQFSBQK-XWGVYQGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MPro 13b, also known as tert-Butyl (1-((S)-1-(((S)-4-(benzylamino)-3,4-dioxo-1-((S)-2-oxopyrrolidin-3-yl)butan-2-yl)amino)-3-cyclopropyl-1-oxopropan-2-yl)-2-oxo-1,2-dihydropyridin-3-yl)carbamate, is a synthetic organic compound. It is a covalent α-ketoamide inhibitor of the main protease (MPro) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound has shown significant potential in inhibiting the replication of SARS-CoV-2, making it a promising candidate for antiviral drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MPro 13b involves multiple steps, starting with the preparation of the key intermediate, which is then subjected to various reaction conditions to obtain the final product. The synthetic route typically includes the following steps:

    Formation of the α-ketoamide intermediate: This involves the reaction of an appropriate amine with an α-keto acid or its derivative under controlled conditions.

    Cyclization: The intermediate is then cyclized to form the pyrrolidinone ring.

    Coupling with the benzylamine derivative: The cyclized intermediate is coupled with a benzylamine derivative to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

MPro 13b undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with modified functional groups, while reduction can lead to the formation of reduced derivatives .

Scientific Research Applications

MPro 13b has a wide range of scientific research applications, including:

Mechanism of Action

MPro 13b exerts its effects by inhibiting the main protease (MPro) of SARS-CoV-2. The compound forms a covalent bond with the active site cysteine residue of the protease, thereby blocking its activity. This inhibition prevents the protease from cleaving viral polyproteins, which is essential for viral replication. The molecular targets and pathways involved include the viral replication machinery and the host cell’s proteolytic systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MPro 13b

This compound is unique due to its high specificity and potency as an inhibitor of the SARS-CoV-2 main protease. Its covalent binding mechanism and favorable pharmacokinetic properties make it a promising candidate for further development as an antiviral agent. Additionally, its ability to inhibit multiple strains of coronaviruses, including SARS-CoV and MERS-CoV, highlights its broad-spectrum antiviral potential .

Properties

Molecular Formula

C31H39N5O7

Molecular Weight

593.7 g/mol

IUPAC Name

tert-butyl N-[1-[(2S)-1-[[(2S)-4-(benzylamino)-3,4-dioxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]amino]-3-cyclopropyl-1-oxopropan-2-yl]-2-oxopyridin-3-yl]carbamate

InChI

InChI=1S/C31H39N5O7/c1-31(2,3)43-30(42)35-22-10-7-15-36(29(22)41)24(16-19-11-12-19)27(39)34-23(17-21-13-14-32-26(21)38)25(37)28(40)33-18-20-8-5-4-6-9-20/h4-10,15,19,21,23-24H,11-14,16-18H2,1-3H3,(H,32,38)(H,33,40)(H,34,39)(H,35,42)/t21-,23-,24-/m0/s1

InChI Key

NLVRHQFXQFSBQK-XWGVYQGASA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC=CN(C1=O)[C@@H](CC2CC2)C(=O)N[C@@H](C[C@@H]3CCNC3=O)C(=O)C(=O)NCC4=CC=CC=C4

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CN(C1=O)C(CC2CC2)C(=O)NC(CC3CCNC3=O)C(=O)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

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